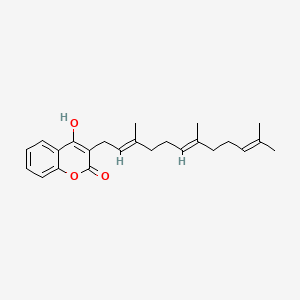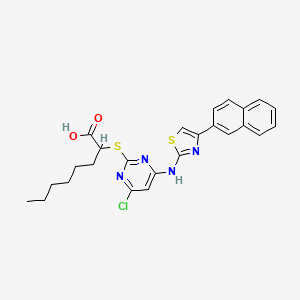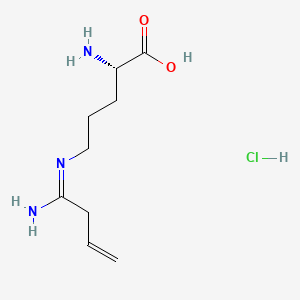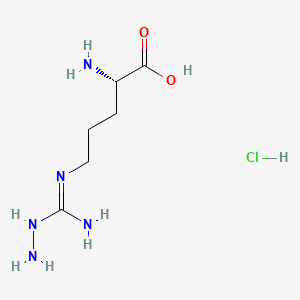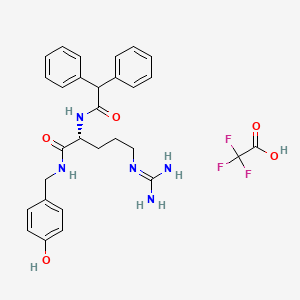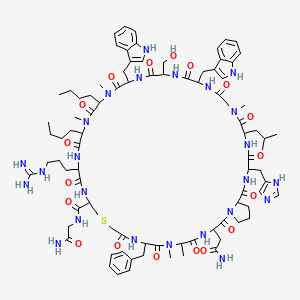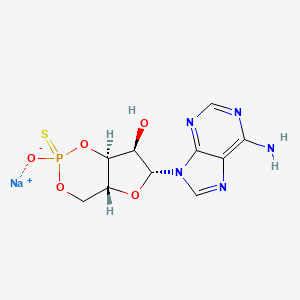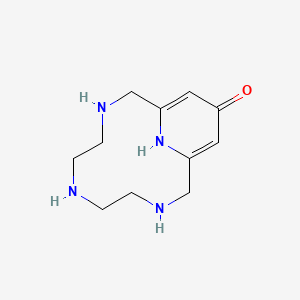
Pyclen-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyclen-OH, also known as 4-hydroxyl-1,4,7,10-tetra-aza-2,6-pyridinophane, is a functionalized pyridine-based macrocyclic ligand. It is part of the tetra-aza pyridinophane family, which is known for its conformational rigidity and decreased basicity compared to other macrocyclic ligands. This compound is of significant interest in bioinorganic modeling, catalysis, and imaging due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyclen-OH involves the functionalization of the pyridine moiety on a pyclen base structureThis can be achieved through various organic synthesis techniques, including nucleophilic substitution and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would likely include steps such as purification through crystallization or chromatography and rigorous quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Pyclen-OH undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, often in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Applications De Recherche Scientifique
Pyclen-OH has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Pyclen-OH involves its ability to form stable complexes with metal ions. The hydroxyl group on the pyridine ring enhances its binding affinity and stability. These complexes can participate in various catalytic and redox reactions, mimicking the behavior of natural metalloenzymes. The molecular targets and pathways involved include the stabilization of uncommon metal oxidation states and modulation of electrochemical properties .
Comparaison Avec Des Composés Similaires
Pyclen-OH can be compared with other similar compounds such as:
Cyclen: Another tetra-aza macrocyclic ligand but without the pyridine moiety, resulting in different electrochemical properties and stability.
Pyclen derivatives: Functionalized with different groups like chloro, trifluoromethyl, nitrile, and nitro, each exhibiting unique properties and reactivities.
Picolinate-based ligands: Known for their strong binding properties and used in similar applications, but with different structural and electronic characteristics.
This compound stands out due to its specific functionalization with a hydroxyl group, which provides unique advantages in terms of stability and reactivity in various applications.
Propriétés
IUPAC Name |
3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11-dien-13-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-11-5-9-7-13-3-1-12-2-4-14-8-10(6-11)15-9/h5-6,12-14H,1-4,7-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLIZMRIDAGHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)C=C(N2)CNCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
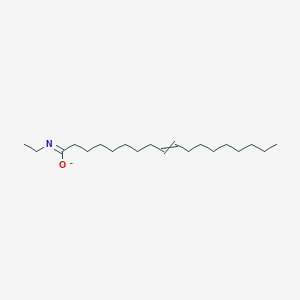
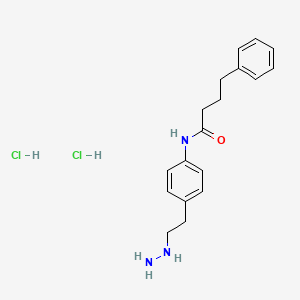
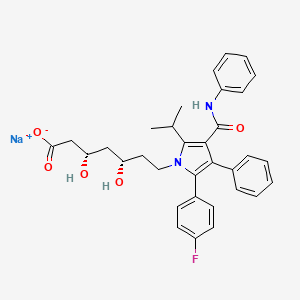
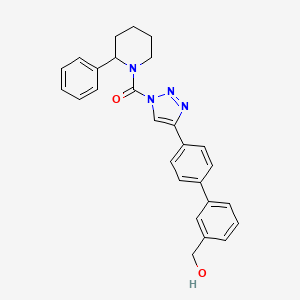
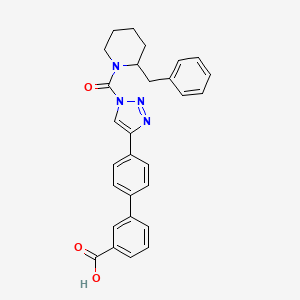
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
